N-butyl-1-ethyl-4-methylpyrazol-3-amine;hydrochloride

Description

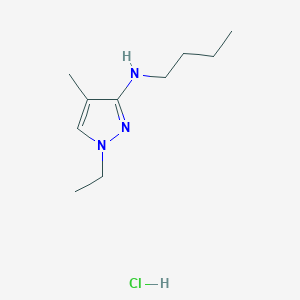

N-butyl-1-ethyl-4-methylpyrazol-3-amine;hydrochloride is a pyrazole derivative with a tertiary amine group and a hydrochloride salt formulation. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations.

Properties

Molecular Formula |

C10H20ClN3 |

|---|---|

Molecular Weight |

217.74 g/mol |

IUPAC Name |

N-butyl-1-ethyl-4-methylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C10H19N3.ClH/c1-4-6-7-11-10-9(3)8-13(5-2)12-10;/h8H,4-7H2,1-3H3,(H,11,12);1H |

InChI Key |

WMBHBSWVNOVFAG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NN(C=C1C)CC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-ethyl-4-methylpyrazol-3-amine;hydrochloride typically involves the reaction of appropriate alkyl hydrazines with 1,3-diketones or their equivalents. One common method includes the cyclization of hydrazones derived from the condensation of hydrazines with β-diketones . The reaction conditions often involve mild heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-ethyl-4-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-butyl-1-ethyl-4-methylpyrazol-3-amine;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-butyl-1-ethyl-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

- N-butyl-1-ethyl-4-methylpyrazol-3-amine;hydrochloride : Features a pyrazole ring substituted with butyl, ethyl, and methyl groups. The hydrochloride salt likely improves aqueous solubility.

- N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine: Contains a cyclopropylamine group and a pyridinyl substituent.

- 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine : Includes a methylthio-propyl chain, which may enhance lipophilicity and membrane permeability relative to the ethyl and methyl groups in the target compound .

Physical and Spectral Properties

- N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine has a melting point of 104.0–107.0°C and distinct $ ^1H $ NMR peaks (e.g., δ 8.87 ppm for pyridinyl protons). These properties differ from the target compound due to substituent effects .

- Hydrochloride salts like ondansetron HCl and dosulepin HCl exhibit stability in solution for up to 24 hours under specific conditions, a trait likely shared by the target compound due to its salt formulation .

Analytical Methods

- RP-HPLC is a standard method for analyzing pyrazole derivatives and hydrochlorides (e.g., amitriptyline HCl, gabapentin), suggesting its applicability for quantifying the target compound .

- Dissolution kinetics data for famotidine HCl (Table 1) and repeatability studies for dosulepin HCl (Table 3) provide benchmarks for evaluating the target compound’s pharmaceutical performance .

Q & A

Q. What are the established synthetic routes for N-butyl-1-ethyl-4-methylpyrazol-3-amine hydrochloride, and how are intermediates purified?

The compound is synthesized via nucleophilic substitution or condensation reactions. For pyrazole derivatives, a common approach involves reacting halogenated pyrazole precursors (e.g., 4,5-dichloro-3-methyl-1H-pyrazole) with alkylamines under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO . Purification often employs column chromatography with gradients of ethyl acetate/hexane or acid-base extraction to isolate the hydrochloride salt . Critical parameters include reaction temperature (e.g., 35°C for 48 hours) and catalyst selection (e.g., copper bromide for coupling efficiency) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- ¹H/¹³C NMR : Pyrazole ring protons typically resonate at δ 7.5–8.5 ppm, while alkylamine chains appear as multiplet signals between δ 1.0–3.0 ppm. For example, N-cyclopropyl analogs show distinct cyclopropane proton splitting at δ 0.5–1.2 ppm .

- HRMS : Confirm molecular weight with <1 ppm error (e.g., m/z 215 [M+H]⁺ for a related pyrazole derivative) .

- IR : Amine N-H stretches (3298 cm⁻¹) and pyrazole ring vibrations (1600–1500 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can researchers optimize synthetic yield in multi-step routes, particularly when scaling reactions?

Yield optimization requires addressing bottlenecks such as:

- Side reactions : Competing alkylation at alternative pyrazole positions can be minimized by steric hindrance (e.g., bulky substituents at position 1) .

- Catalyst efficiency : Copper(I) catalysts (e.g., CuBr) improve coupling reactions but require inert atmospheres to prevent oxidation .

- Workup strategies : Acidic washes (e.g., 1M HCl) remove unreacted amines, while recrystallization from ethanol/water enhances purity .

Q. What mechanisms explain contradictory reports on this compound’s biological activity (e.g., enzyme inhibition vs. receptor antagonism)?

Discrepancies often arise from:

- Assay conditions : Ionic strength (e.g., PBS vs. Tris buffers) affects ligand-receptor binding kinetics. For instance, chloride ions in PBS may compete with the hydrochloride salt .

- Structural analogs : Minor substitutions (e.g., trifluoromethyl vs. methyl groups) drastically alter selectivity. Computational docking studies (e.g., AutoDock Vina) can predict binding poses to clarify target specificity .

- Cell-line variability : Differences in membrane permeability (e.g., HEK293 vs. HeLa cells) influence observed IC₅₀ values .

Q. What methodological approaches resolve stability issues during long-term storage of the hydrochloride salt?

Stability challenges include hygroscopicity and thermal decomposition. Recommended strategies:

- Lyophilization : Freeze-drying under vacuum preserves crystallinity and reduces hydrolysis .

- Storage conditions : Anhydrous environments (desiccated, -20°C) prevent HCl loss. Periodic FT-IR analysis monitors degradation (e.g., amine oxidation to nitro groups) .

- Stabilizers : Co-formulation with antioxidants (e.g., ascorbic acid at 0.1% w/v) mitigates radical-mediated decomposition .

Notes for Methodological Rigor

- Contradiction Analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) to validate target engagement .

- Experimental Design : Include positive controls (e.g., known kinase inhibitors) and blinded sample analysis to reduce bias in biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.